1-Nitro-3-(2-phenylethoxy)benzene
Description
1-Nitro-3-(2-phenylethoxy)benzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the 1-position and a 2-phenylethoxy substituent (-OCH₂CH₂C₆H₅) at the 3-position of the benzene ring. The 2-phenylethoxy group is notable for its role in modulating electronic and steric effects, which can influence reactivity and interactions in biological systems .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-nitro-3-(2-phenylethoxy)benzene |
InChI |
InChI=1S/C14H13NO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
InChI Key |
JZJFXHISOOKKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison Insights :
- The nitro group’s IR absorption in 3f aligns with typical nitrobenzene derivatives, suggesting similar electronic environments in the target compound .
Substituent Variations: Phenylethynyl vs. Phenylethoxy
1-Nitro-3-(phenylethynyl)benzene (CAS 29338-47-4) replaces the oxygen atom in the phenylethoxy group with a carbon-carbon triple bond:
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₉NO₂ | |
| Molar Mass | 223.23 g/mol | |
| Storage Conditions | 2–8°C |
Comparison Insights :
- The phenylethynyl group introduces rigidity and extended conjugation, likely increasing thermal stability compared to the flexible 2-phenylethoxy chain in the target compound.
- The absence of an ether oxygen may reduce polarity, affecting solubility in polar solvents .
Trifluoromethoxy and Trifluoromethylsulfonyl Derivatives
1-Nitro-3-(trifluoromethoxy)benzene
| Property | Value/Description | Reference |
|---|---|---|
| Boiling Point | 96°C | |
| Molecular Formula | C₇H₄F₃NO₃ | |
| Purity | ≥98.0% (GC) |
1-Nitro-3-(trifluoromethylsulfonyl)benzene
| Property | Value/Description | Reference |
|---|---|---|
| Hazards | Harmful by inhalation, skin contact, or ingestion |
Comparison Insights :
- Trifluoromethoxy and trifluoromethylsulfonyl groups are strong electron-withdrawing substituents, which would significantly lower the electron density of the benzene ring compared to the 2-phenylethoxy group. This could enhance electrophilic substitution reactivity at the nitro-substituted position .
Halogen-Substituted Analogs: 1-Iodo-4-(2-phenylethoxy)benzene
This compound substitutes iodine at the 1-position and retains the 2-phenylethoxy group at the 4-position:
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₃IO | |
| SMILES | C1=CC=C(C=C1)CCOC2=CC=C(C=C2)I |
Comparison Insights :
- The iodine atom’s large atomic radius and polarizability may increase molecular weight and influence crystal packing or halogen bonding interactions, unlike the nitro group in the target compound .
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